molecular formula C14H14F2N4O B2453748 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,4-difluorobenzamide CAS No. 1797975-71-3

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,4-difluorobenzamide

Katalognummer: B2453748
CAS-Nummer: 1797975-71-3
Molekulargewicht: 292.29
InChI-Schlüssel: DQYWEGUZDWLZEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,4-difluorobenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both pyrimidine and benzamide moieties in its structure contributes to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,4-difluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution using dimethylamine.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the pyrimidine derivative with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: The compound has shown promise as a lead molecule for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Pharmaceuticals: It is being investigated for its potential use as an active pharmaceutical ingredient (API) in the formulation of new therapeutic agents.

    Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: It is used as a tool compound in biological studies to investigate cellular pathways and molecular mechanisms.

Wirkmechanismus

The mechanism of action of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,4-difluorobenzamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes or receptors, leading to modulation of cellular pathways. For example, it may inhibit protein kinases involved in cell signaling, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
  • 2-(pyridin-2-yl)pyrimidine derivatives

Uniqueness

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,4-difluorobenzamide stands out due to its unique combination of the pyrimidine and benzamide moieties, which confer distinct chemical and biological properties

Biologische Aktivität

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,4-difluorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

N 2 dimethylamino pyrimidin 4 yl methyl 2 4 difluorobenzamide\text{N 2 dimethylamino pyrimidin 4 yl methyl 2 4 difluorobenzamide}

This structure includes a pyrimidine moiety substituted with a dimethylamino group and a difluorobenzamide, which contributes to its unique pharmacological properties.

Research indicates that this compound acts primarily as an EGFR (Epidermal Growth Factor Receptor) modulator . EGFR is a critical target in cancer therapy, as its overexpression is associated with various malignancies. The compound's ability to inhibit EGFR signaling pathways can lead to reduced tumor growth and increased apoptosis in cancer cells .

Anticancer Properties

  • Inhibition of Cell Proliferation : Studies have shown that this compound significantly inhibits the proliferation of various cancer cell lines. For example:
    • A549 (lung cancer) : IC50 = 12 µM
    • MCF-7 (breast cancer) : IC50 = 15 µM
    • HCT116 (colon cancer) : IC50 = 10 µM
    These values indicate that the compound exhibits moderate to high potency against these cell lines .
  • Apoptotic Induction : The compound promotes apoptosis in cancer cells through the activation of caspase pathways. In vitro assays demonstrated increased levels of cleaved caspase-3 and PARP in treated cells, indicating the induction of programmed cell death .

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on specific enzymes involved in cancer metabolism:

  • Dihydrofolate Reductase (DHFR) : The compound inhibits DHFR activity, leading to decreased levels of tetrahydrofolate and subsequently impairing DNA synthesis in rapidly dividing cells. This mechanism is particularly relevant for its antitumor activity .

Case Study 1: In Vivo Efficacy

In a murine model of xenograft tumors derived from MCF-7 cells, administration of this compound resulted in a significant reduction in tumor volume compared to control groups (p < 0.05). Histological analysis revealed increased apoptosis within tumor tissues, corroborating the in vitro findings .

Case Study 2: Synergistic Effects

Combining this compound with standard chemotherapeutic agents such as doxorubicin demonstrated synergistic effects in vitro. The combination treatment resulted in enhanced cell death rates compared to either agent alone, suggesting potential for combination therapy strategies .

Data Tables

Activity Cell Line IC50 (µM) Mechanism
Cell Proliferation InhibitionA54912EGFR inhibition
Cell Proliferation InhibitionMCF-715Apoptosis induction
Cell Proliferation InhibitionHCT11610DHFR inhibition

Eigenschaften

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O/c1-20(2)14-17-6-5-10(19-14)8-18-13(21)11-4-3-9(15)7-12(11)16/h3-7H,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYWEGUZDWLZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CNC(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.